9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic compound that belongs to a class of tricyclic structures characterized by a unique arrangement of carbon and nitrogen atoms. The compound's intricate molecular architecture suggests potential biological activities, making it an interesting subject for scientific research.
The compound can be identified by its unique Chemical Abstracts Service (CAS) number and is cataloged in various chemical databases, including PubChem and ChemSpider. These databases provide detailed information regarding its molecular formula, structure, and potential applications in scientific research.
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its cyclic structure. It also falls into the category of polycyclic compounds because of its multiple interconnected rings.
The synthesis of 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions that may include cyclization and functional group modifications.
The molecular structure of 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione can be represented using various structural formulas including SMILES and InChI formats:
COc1ccc(cc1)C2c3c([nH]nc3OC(=C2C#N)N)c4ccccc4
InChI=1S/C25H27N5O3/c1-29-25(30)23-19(27)13-21(24(23)31)20-15-17(28)9-10-18(20)16-11-12-22(26)14-4-6-8-14/h4-12,15-16H,13,28H2,1-3H3
The molecular formula is , with a molecular weight of approximately 445.5 g/mol. The compound exhibits a complex arrangement that includes multiple rings and functional groups.
The compound may participate in various chemical reactions typical for polycyclic compounds such as:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts which can enhance the yield and selectivity of desired products.
The mechanism by which 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione exerts its biological effects is not fully elucidated but may involve:
Experimental studies may be required to define specific interactions and quantify effects on biological systems.
The physical properties of this compound include:
Key chemical properties include:
9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione shows potential applications in:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2